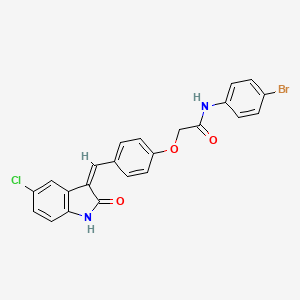
Pdgfr|A/|A/vegfr-2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdgfr|A/|A/vegfr-2-IN-1 is a multi-target tyrosine kinase inhibitor that specifically targets platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, and vascular endothelial growth factor receptor 2. These receptors play crucial roles in angiogenesis, cell proliferation, and tumor growth, making this compound a significant candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The substitution of an indole ring at the 4-position of a fluorine atom is also beneficial for improving potency .
Industrial Production Methods: Industrial production methods for Pdgfr|A/|A/vegfr-2-IN-1 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Pdgfr|A/|A/vegfr-2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions . The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity against its target receptors. These derivatives are often tested for their efficacy in preclinical and clinical studies .
Applications De Recherche Scientifique
Pdgfr|A/|A/vegfr-2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying multi-target tyrosine kinase inhibitors . In biology, it is used to investigate the mechanisms of angiogenesis and cell proliferation . In medicine, it is being explored as a potential therapeutic agent for various cancers, including colorectal cancer . In industry, it is used in the development of new anti-cancer drugs and therapies .
Mécanisme D'action
Pdgfr|A/|A/vegfr-2-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, and vascular endothelial growth factor receptor 2 . This inhibition disrupts the signaling pathways involved in angiogenesis, cell proliferation, and tumor growth, leading to reduced tumor progression and metastasis . The compound’s molecular targets include the extracellular ligand-binding domain, the transmembrane domain, and the intracellular tyrosine kinase domain of these receptors .
Comparaison Avec Des Composés Similaires
Pdgfr|A/|A/vegfr-2-IN-1 is unique in its ability to simultaneously target multiple tyrosine kinases, making it more effective in inhibiting tumor growth compared to single-target inhibitors . Similar compounds include sunitinib, which targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit , and sorafenib, which targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and Raf kinases . this compound’s dual-targeting capability provides a broader spectrum of activity and potentially lower toxicity .
Propriétés
Formule moléculaire |
C23H16BrClN2O3 |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11- |
Clé InChI |
QGBCGEHFXFLUCK-JAIQZWGSSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
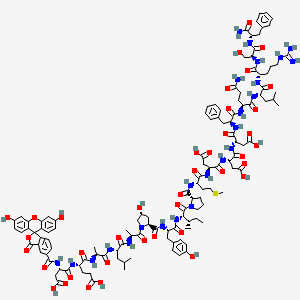

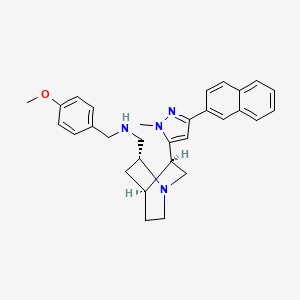
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
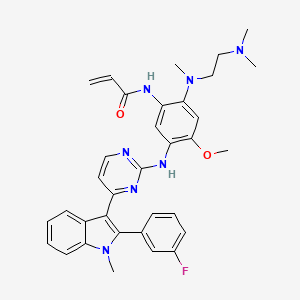
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
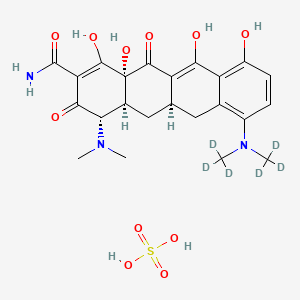
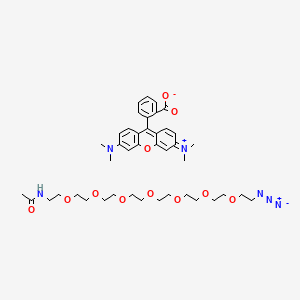
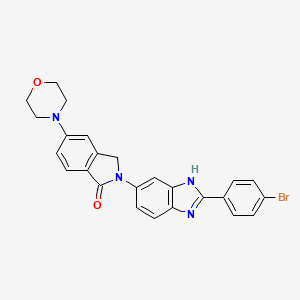
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
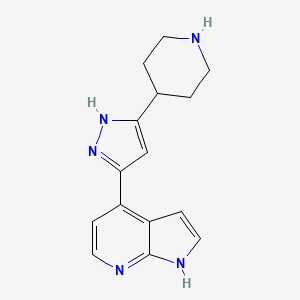
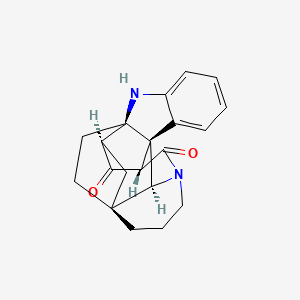
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
